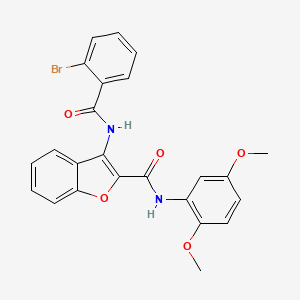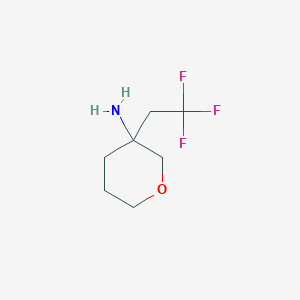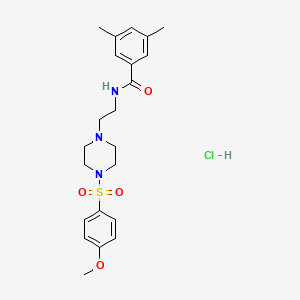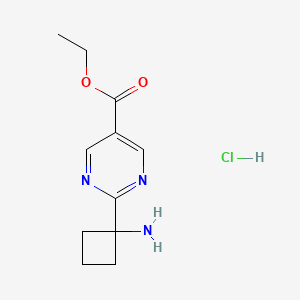![molecular formula C15H25N3O4S2 B2365585 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide CAS No. 2415471-92-8](/img/structure/B2365585.png)
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide, also known as DMTS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. By inhibiting these pathways, this compound may induce cell death in cancer cells and other diseased cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells and animals. In addition to its inhibitory effects on AKT and mTOR, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide in lab experiments is its potent inhibitory effects on cancer cell growth and survival. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and for screening potential anti-cancer drugs. However, one limitation of using this compound is its potential toxicity to normal cells, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its effects on whole animals are not well understood.
Zukünftige Richtungen
There are several future directions for research on 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide. One area of interest is the development of this compound analogs with improved potency and selectivity for specific cancer cell types. Another area of interest is the study of this compound in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to understand the in vivo effects of this compound and its potential use as a therapeutic agent for cancer and other diseases.
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its inhibitory effects on cancer cell growth and survival make it a useful tool for studying the mechanisms of cancer cell proliferation and for screening potential anti-cancer drugs. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide can be synthesized by reacting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with 4-thiomorpholin-4-yloxan-4-ylmethylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 142-144°C. This synthesis method has been reported in several scientific publications and has been used to produce this compound for research purposes.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as a therapeutic agent for other diseases, such as diabetes and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S2/c1-12-14(13(2)22-17-12)24(19,20)16-11-15(3-7-21-8-4-15)18-5-9-23-10-6-18/h16H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPTWKPFDQCPAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2365503.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolyl)acetamide](/img/structure/B2365505.png)
![6-(4-Acetoxy-3-ethoxy-phenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid isopropyl ester](/img/structure/B2365506.png)
![ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate](/img/structure/B2365508.png)



![N-(3,4-dimethoxyphenethyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2365517.png)


![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)
![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)
![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)